molecular formula C18H18ClN3O3 B6011240 1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine

1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine

Cat. No.: B6011240
M. Wt: 359.8 g/mol
InChI Key: ZGTNQDGLLNHIRX-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 4-chloro-2-nitrobenzoyl group. This compound is used in various research fields due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-chloro-2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine undergoes several types of chemical reactions:

Scientific Research Applications

1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or receptor modulation. The benzyl and piperazine moieties contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-benzyl-4-(4-chloro-2-nitrobenzoyl)piperazine can be compared with other similar compounds such as:

  • 1-benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
  • 1-benzyl-4-(3-nitrobenzoyl)piperazine
  • 1-benzyl-4-(2-nitrobenzoyl)piperazine
  • 1-benzyl-4-(4-methoxy-3-nitrobenzoyl)piperazine

These compounds share a similar piperazine core but differ in the substituents on the benzoyl group. The unique combination of the 4-chloro and 2-nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-15-6-7-16(17(12-15)22(24)25)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTNQDGLLNHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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